molecular formula C11H15N B2797189 Cyclopropyl(2-methylphenyl)methanamine CAS No. 2061980-20-7; 535925-73-6

Cyclopropyl(2-methylphenyl)methanamine

Cat. No. B2797189
CAS RN: 2061980-20-7; 535925-73-6
M. Wt: 161.248
InChI Key: DIDFGEMIEMUSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(2-methylphenyl)methanamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.248. The purity is usually 95%.
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properties

CAS RN

2061980-20-7; 535925-73-6

Product Name

Cyclopropyl(2-methylphenyl)methanamine

Molecular Formula

C11H15N

Molecular Weight

161.248

IUPAC Name

cyclopropyl-(2-methylphenyl)methanamine

InChI

InChI=1S/C11H15N/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9,11H,6-7,12H2,1H3

InChI Key

DIDFGEMIEMUSRJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2CC2)N

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized according to method G, utilizing Mg powder (240 mg, 10 mmol), bromocyclopropane (1.21 g, 10 mmol), 2-methylbenzonitrile (468 mg, 4 mmol), and NaBH4 (380 mg, 10 mmol). The reaction mixture was concentrated and purified by Biotage SiO2 column (gradient: MeOH/DCM 0-20%) to give cyclopropyl(o-tolyl)methanamine as a yellow oil (0.70 g, 87%) which solidified upon standing. 1H NMR (400 MHz, CD3OD) δ ppm 8.49 (d, J=7.6 Hz, 1H), 7.27-7.22 (m, 1H), 7.20-7.17 (m, 2H), 3.75 (d, J=8.4 Hz, 1H), 2.35 (s, 3H), 1.37-1.27 (m, 1H), 0.71-0.63 (m, 1H), 0.53-0.46 (m, 1H), 0.38-0.31 (m, 1H), 0.29-0.33 (m, 1H); MS ESI 145.0 [M+H]+, calcd for [C11H15N—NH2+H]+ 145.1.
[Compound]
Name
Mg
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
468 mg
Type
reactant
Reaction Step Three
Name
Quantity
380 mg
Type
reactant
Reaction Step Four

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